molecular formula C9H11N3O4S B1481440 4-((4-(2-Amino-2-oxoethyl)thiazol-2-yl)amino)-4-oxobutanoic acid CAS No. 2097963-29-4

4-((4-(2-Amino-2-oxoethyl)thiazol-2-yl)amino)-4-oxobutanoic acid

Cat. No.: B1481440
CAS No.: 2097963-29-4
M. Wt: 257.27 g/mol
InChI Key: RXALLIUFRQMMKZ-UHFFFAOYSA-N
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Description

4-((4-(2-Amino-2-oxoethyl)thiazol-2-yl)amino)-4-oxobutanoic acid is a complex organic compound characterized by its thiazole ring and amino acid functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((4-(2-Amino-2-oxoethyl)thiazol-2-yl)amino)-4-oxobutanoic acid typically involves multiple steps, starting with the formation of the thiazole ring. One common approach is the cyclization of thioamides with α-haloketones under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the specific requirements of the synthesis process. Continuous flow chemistry and automated systems can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles like sodium azide (NaN₃) or potassium iodide (KI).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of substituted thiazoles or amino acids.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a tool in biochemical studies to understand enzyme mechanisms and metabolic pathways.

Medicine: Potential therapeutic applications include its use as an intermediate in the synthesis of drugs targeting various diseases.

Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-((4-(2-Amino-2-oxoethyl)thiazol-2-yl)amino)-4-oxobutanoic acid exerts its effects involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. The amino acid moiety may participate in biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

  • 4-(2-Amino-2-oxoethyl)phenyl 4-methylbenzenesulfonate: A derivative with applications in supramolecular chemistry.

  • 4-(2-Amino-2-oxoethyl)-2,2,6,6-tetramethylpiperidine-1-yloxyl: A redox-active compound used in organic synthesis.

  • 4-(2-Amino-2-oxoethyl)benzoic acid:

Uniqueness: 4-((4-(2-Amino-2-oxoethyl)thiazol-2-yl)amino)-4-oxobutanoic acid stands out due to its unique combination of thiazole and amino acid functionalities, which provide versatility in its applications and reactivity.

Properties

IUPAC Name

4-[[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O4S/c10-6(13)3-5-4-17-9(11-5)12-7(14)1-2-8(15)16/h4H,1-3H2,(H2,10,13)(H,15,16)(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXALLIUFRQMMKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)NC(=O)CCC(=O)O)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-((4-(2-Amino-2-oxoethyl)thiazol-2-yl)amino)-4-oxobutanoic acid
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4-((4-(2-Amino-2-oxoethyl)thiazol-2-yl)amino)-4-oxobutanoic acid
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4-((4-(2-Amino-2-oxoethyl)thiazol-2-yl)amino)-4-oxobutanoic acid
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4-((4-(2-Amino-2-oxoethyl)thiazol-2-yl)amino)-4-oxobutanoic acid
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4-((4-(2-Amino-2-oxoethyl)thiazol-2-yl)amino)-4-oxobutanoic acid

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